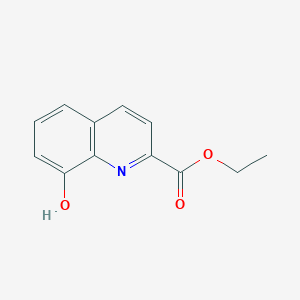

Ethyl 8-hydroxyquinoline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-hydroxyquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-6-8-4-3-5-10(14)11(8)13-9/h3-7,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBYQVQAJUJDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC=C2O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743710 | |

| Record name | Ethyl 8-hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138085-04-8 | |

| Record name | Ethyl 8-hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of Ethyl 8 Hydroxyquinoline 2 Carboxylate and Analogues

Synthetic Pathways to 8-Hydroxyquinoline-2-carboxylic Acid Precursors

The synthesis of Ethyl 8-hydroxyquinoline-2-carboxylate typically begins with the preparation of its corresponding carboxylic acid precursor, 8-hydroxyquinoline-2-carboxylic acid. This precursor can be synthesized through various chemical routes, including the oxidation of aldehyde derivatives.

Oxidation Reactions for Carbaldehyde Derivatives

A common and effective method for preparing 8-hydroxyquinoline-2-carboxylic acid involves the oxidation of 8-hydroxy-2-quinolinecarboxaldehyde. sigmaaldrich.comchemicalbook.com This transformation is a standard procedure in organic synthesis where an aldehyde functional group is converted into a carboxylic acid.

One documented method for obtaining the starting aldehyde, 8-hydroxy-2-quinolinecarboxaldehyde, is through the oxidation of 2-methylquinolin-8-ol using selenium dioxide. sigmaaldrich.comchemicalbook.com Following the synthesis of the carbaldehyde, various oxidizing agents can be employed for its conversion to the carboxylic acid. The selection of the oxidant and reaction conditions is crucial to ensure high yield and purity of the final product.

| Starting Material | Reagent | Product | Reference |

| 2-methylquinolin-8-ol | Selenium Dioxide | 8-Hydroxy-2-quinolinecarboxaldehyde | sigmaaldrich.comchemicalbook.com |

| 8-Hydroxy-2-quinolinecarboxaldehyde | Oxidizing Agent | 8-Hydroxyquinoline-2-carboxylic acid | sigmaaldrich.comchemicalbook.com |

Biosynthetic Routes and Chemical Synthesis Comparisons

Interestingly, 8-hydroxyquinoline-2-carboxylic acid has also been identified as a natural product. It is found in high concentrations in the regurgitate of certain lepidopteran larvae, such as those from the Noctuidae family. rsc.orgresearchgate.netnih.gov In these insects, the compound is synthesized from tryptophan through the kynurenine (B1673888) pathway. rsc.orgresearchgate.net This biosynthetic route involves the metabolic conversion of tryptophan to kynurenine and then to 3-hydroxykynurenine, which ultimately leads to the formation of 8-hydroxyquinoline-2-carboxylic acid. rsc.orgresearchgate.net The production of this compound in larvae is linked to its role as an iron chelator, which helps in regulating the gut microbiome. rsc.orgresearchgate.net

In contrast to this biological pathway, laboratory and industrial chemical syntheses of quinoline (B57606) derivatives, including 8-hydroxyquinolines, often rely on established organic reactions such as the Skraup or Friedländer synthesis. scispace.comrroij.com The Skraup synthesis involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde, while the Friedländer synthesis is a condensation reaction between an o-aminobenzaldehyde or o-aminoacetophenone and a compound containing a methylene (B1212753) group alpha to a carbonyl. scispace.comrroij.com Another approach involves the reaction of o-aminophenol with acrolein in the presence of a mineral acid and an oxidizing agent. google.com

Esterification and Derivative Synthesis Protocols for this compound

Once the 8-hydroxyquinoline-2-carboxylic acid precursor is obtained, the next step is its conversion to the ethyl ester, this compound. This is typically achieved through esterification reactions.

Direct Esterification Techniques

The most straightforward method for synthesizing this compound is through direct esterification of 8-hydroxyquinoline-2-carboxylic acid with ethanol. The Fischer esterification is a classic example of this type of reaction, where the carboxylic acid is treated with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction towards the formation of the ester. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| 8-Hydroxyquinoline-2-carboxylic acid | Ethanol | Acid (e.g., H₂SO₄) | This compound | Fischer Esterification |

Multi-step Synthetic Sequences

In some instances, the synthesis of this compound or its analogues might be part of a multi-step sequence designed to introduce specific functionalities or to build more complex molecules. For example, a multi-step approach could involve the initial synthesis of a substituted quinoline ring, followed by the introduction and subsequent modification of the carboxyl and hydroxyl groups.

One such strategy could begin with the synthesis of a substituted 2-aminophenol, which is then reacted with an appropriate acrolein derivative to form the quinoline core. rsc.org Subsequent steps would then focus on the manipulation of functional groups to arrive at the desired ethyl ester. These multi-step sequences offer greater flexibility in creating a diverse range of analogues with varied substitution patterns on the quinoline ring.

Functionalization and Structural Modification of the Quinoline Core

The quinoline core of this compound is amenable to various functionalization and structural modification reactions, allowing for the synthesis of a wide array of derivatives. The presence of the phenolic hydroxyl group and the aromatic rings provides multiple sites for chemical modification.

Electrophilic aromatic substitution reactions can be used to introduce substituents at various positions on the quinoline ring. For instance, halogenation can be achieved using reagents like N-chlorosuccinimide (NCS) to introduce chlorine atoms. mdpi.comnih.gov Formylation reactions, such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, can introduce aldehyde groups onto the quinoline ring, which can then be further modified. mdpi.com

Another powerful tool for modifying the quinoline core is the Suzuki cross-coupling reaction. scispace.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or other organic groups. This often requires prior halogenation of the quinoline ring to create a suitable coupling partner. scispace.com

The hydroxyl group at the 8-position can also be a site for modification. It can be alkylated or used as a directing group in various reactions. nih.gov Additionally, the carboxylic acid or ester group at the 2-position can be converted into other functional groups, such as amides, through reactions with amines. nih.gov For example, 8-hydroxyquinoline-2-carboxylic acid can be activated and then reacted with substituted anilines to produce a variety of 8-hydroxyquinoline-2-carboxanilides. mdpi.comnih.gov

| Reaction Type | Reagents | Position of Modification | Resulting Functional Group | Reference |

| Halogenation | N-chlorosuccinimide (NCS) | 5 and 7 positions | Chloro | mdpi.comnih.gov |

| Formylation | Chloroform, potassium hydroxide | 5-position | Aldehyde | mdpi.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Positions with existing halides | Aryl | scispace.com |

| Amidation | Substituted aniline, PCl₃ | 2-position (from carboxylic acid) | Amide | mdpi.comnih.gov |

Introduction of Substituents at Varying Positions

The functionalization of the 8-hydroxyquinoline (B1678124) ring is a key strategy for modulating the physicochemical and biological properties of the resulting compounds. Various substituents can be introduced at different positions of the quinoline nucleus.

One common approach involves the direct modification of the 8-hydroxyquinoline core before the formation of the ester. For instance, 5-chloro-8-hydroxyquinoline (B194070) can be utilized as a starting material to introduce a chlorine atom at the C5 position. rsc.org Similarly, substitutions at the C5 and C7 positions are often achieved through electrophilic aromatic substitution reactions on the 8-hydroxyquinoline ring, taking advantage of its phenolic character which activates these positions. scispace.comrroij.com For example, bromination of 8-hydroxyquinoline can yield 5-bromo-8-hydroxyquinoline or 5,7-dibromo-8-hydroxyquinoline, which can then be used in further synthetic steps. scispace.comrroij.com

The introduction of alkyl groups at the C2 position can be achieved by reacting 8-hydroxyquinoline N-oxide with copper-catalyzed Grignard reagents. nih.gov Subsequent chlorination using N-chlorosuccinimide (NCS) can then introduce chlorine atoms at the C5 and C7 positions. nih.gov Another method for introducing substituents is the Suzuki cross-coupling reaction, which allows for the formation of C-C bonds, typically at the C5 or C4 positions, by reacting a halogenated 8-hydroxyquinoline derivative with a suitable boronic acid. scispace.comrroij.comresearchgate.net This method often requires protection of the hydroxyl group prior to the coupling reaction. scispace.comrroij.com

The Betti reaction provides an efficient route for synthesizing 7-substituted-8-hydroxyquinoline derivatives. This multicomponent reaction involves the condensation of 8-hydroxyquinoline, an aldehyde, and an amine. rsc.org

The following table summarizes some examples of substituted 8-hydroxyquinoline derivatives and the synthetic methods used.

| Starting Material | Reagent(s) | Position of Substitution | Resulting Derivative | Reference(s) |

| 8-Hydroxyquinoline N-oxide | i-PrMgX, Cu catalyst, NCS | C2, C5, C7 | 2-Isopropyl-5,7-dichloro-8-hydroxyquinoline | nih.gov |

| 5-Bromo-8-hydroxyquinoline | Aryl boronic acid, Pd catalyst | C5 | 5-Aryl-8-hydroxyquinoline | scispace.comrroij.com |

| 8-Hydroxyquinoline | Aldehyde, Amine | C7 | 7-((Amine)(aryl)methyl)-8-hydroxyquinoline | rsc.org |

| 5-Chloro-8-hydroxyquinoline | 3-Methyl-2-thiophenecarboxaldehyde, Pyrrolidine, Triethylamine | C7 | 7-((3-Methylthiophen-2-yl)(pyrrolidin-1-yl)methyl)-5-chloro-8-hydroxyquinoline | rsc.org |

Formation of Hybrid Compounds and Conjugates

A powerful strategy to enhance the biological activity of this compound is the creation of hybrid molecules and conjugates. This involves linking the 8-hydroxyquinoline scaffold to other pharmacologically active moieties.

Hydrazone derivatives are readily synthesized by the condensation of a carbohydrazide (B1668358) with an aldehyde or ketone. researchgate.netnih.gov In the context of 8-hydroxyquinoline, the ethyl ester at the C2 position is first converted to the corresponding carbohydrazide by reaction with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net This carbohydrazide intermediate can then be reacted with various aldehydes to yield a diverse library of hydrazone derivatives. researchgate.netnih.gov

For example, 8-hydroxyquinoline-2-carbohydrazide (B13127624) can be condensed with isatin (B1672199) to form a new hydrazone derivative. researchgate.net This approach allows for the introduction of a wide range of substituents, depending on the choice of the aldehyde or ketone.

Amide and anilide derivatives of 8-hydroxyquinoline-2-carboxylic acid have been extensively explored. The synthesis of these compounds typically involves the activation of the carboxylic acid at the C2 position, followed by coupling with a desired amine or aniline. nih.govnih.govajchem-a.com Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Phosphorus trichloride (B1173362) has also been used to facilitate the condensation of 8-hydroxyquinoline-2-carboxylic acid with substituted anilines, yielding anilides in good yields (61–79%). nih.gov

Microwave-assisted synthesis has been reported as an efficient method for the preparation of a series of mono-, di-, and tri-substituted 8-hydroxyquinoline-2-carboxanilides. nih.gov This technique often leads to shorter reaction times and improved yields.

The following table presents examples of reagents used in the formation of amide and anilide derivatives.

| Carboxylic Acid | Amine/Aniline | Coupling Reagent(s) | Product | Yield | Reference(s) |

| 8-Hydroxyquinoline-2-carboxylic acid | Substituted anilines | Phosphorus trichloride | Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides | 61–79% | nih.gov |

| Boc-protected valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt (catalytic), DIPEA | Amide derivative | 72% | nih.gov |

| Thiazole carboxylic acid | Aniline derivative | EDC, DMAP, HOBt (catalytic) | Amide derivative | 80% | nih.gov |

The fusion of a triazole ring to the 8-hydroxyquinoline scaffold has emerged as a promising strategy for generating novel bioactive compounds. nih.govmdpi.comnih.gov One common synthetic route involves a multi-step sequence starting with the reaction of 8-hydroxyquinoline with ethyl 2-chloroacetate. nih.gov The resulting ester is then treated with hydrazine hydrate to form a hydrazide, which is subsequently reacted with phenyl isothiocyanate to afford a thiourea (B124793) derivative. nih.gov Ring closure of the thiourea in the presence of a base leads to the formation of a 3-mercapto-1,2,4-triazole derivative. nih.gov

Another approach to synthesize triazole-8-hydroxyquinoline hybrids is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov This method involves the reaction of an azide-functionalized 8-hydroxyquinoline with a terminal alkyne. For instance, 5-azido-8-hydroxyquinoline can be prepared from 5-amino-8-hydroxyquinoline and then reacted with an alkyne to form the 1,2,3-triazole derivative. mdpi.com

Furthermore, triazoloquinolines, where the triazole ring is fused to the quinoline core, have also been synthesized. For example, nitration of ethyl 6-acetamido-4-oxo-1,4-dihydroquinoline-3-carboxylate, followed by alkylation, reduction, and diazotization, can lead to the formation of a rsc.orgscispace.comnih.govtriazolo[4,5-f]quinoline-8-carboxylic acid derivative.

Regioselectivity and Yield Optimization in this compound Synthesis

The synthesis of this compound itself and its subsequent derivatization often require careful control of regioselectivity and optimization of reaction conditions to maximize yields.

The Skraup synthesis, a classic method for quinoline synthesis, can be optimized for the preparation of 8-hydroxyquinoline from o-aminophenol and glycerin. google.com The addition of dehydrating agents like anhydrous cupric sulfate (B86663) and calcium oxide can improve the efficiency of concentrated sulfuric acid, leading to increased reaction speed and yield. google.com

In derivatization reactions, the choice of solvents, catalysts, and reaction temperature plays a crucial role in determining the outcome. For instance, in the synthesis of 8-hydroxyquinoline-2-carboxanilides, microwave irradiation has been shown to be more efficient than conventional heating. nih.gov The use of specific coupling reagents and bases is also critical for achieving high yields in amide bond formation. A study on the coupling of electron-deficient amines and carboxylic acids found that using 1 equivalent of EDC and DMAP with a catalytic amount of HOBt and DIPEA provided the best results. nih.gov

The protection and deprotection of functional groups are also important considerations for regioselectivity. For example, in Suzuki coupling reactions on the 8-hydroxyquinoline ring, the hydroxyl group is often protected to prevent unwanted side reactions. scispace.comrroij.com

The following table highlights key factors influencing regioselectivity and yield in the synthesis and derivatization of 8-hydroxyquinoline derivatives.

| Reaction Type | Key Factors for Optimization | Desired Outcome | Reference(s) |

| Skraup Synthesis of 8-Hydroxyquinoline | Addition of dehydrating agents (anhydrous cupric sulfate, calcium oxide) | Increased reaction speed and yield | google.com |

| Amide/Anilide Formation | Choice of coupling reagents (e.g., EDC, DMAP, HOBt), microwave irradiation | High yields, shorter reaction times | nih.govnih.gov |

| Suzuki Cross-Coupling | Protection of the hydroxyl group | Regioselective C-C bond formation | scispace.comrroij.com |

| Hydrazone Formation | Reaction with hydrazine hydrate followed by condensation with aldehydes/ketones | Efficient formation of hydrazone derivatives | nih.govresearchgate.netnih.gov |

| Triazole Formation (Click Chemistry) | Use of Cu(I) catalyst | High yield and regioselectivity of 1,2,3-triazole formation | mdpi.comnih.gov |

Advanced Spectroscopic and Structural Elucidation of Ethyl 8 Hydroxyquinoline 2 Carboxylate

Spectroscopic Characterization Techniques

Spectroscopic techniques are instrumental in elucidating the molecular structure of ethyl 8-hydroxyquinoline-2-carboxylate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

In the ¹H NMR spectrum of a related compound, 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, the signals for the quinoline (B57606) protons are observed in the downfield region (8.0 to 9.5 ppm), indicating their aromatic nature. mdpi.com Specifically, the protons at positions 5 and 8 appear as doublets of doublets, while those at positions 3, 6, and 7 present as doublets of doublets of doublets. mdpi.com The protons of the methylene (B1212753) group and the tert-butyl groups show distinct singlets. mdpi.com For this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet) in the upfield region, in addition to the aromatic proton signals of the quinoline ring system.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The chemical shifts of the carbon atoms in the quinoline ring and the ethyl carboxylate group can be precisely assigned using techniques like HSQC and HMBC. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for a Related Quinoline Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

| CH-8 | 8.419 | dd |

| CH-5 | 8.542 | dd |

| CH-7 | 8.061 | ddd |

| CH-6 | 8.309 | ddd |

| CH-3 | 8.217 | ddd |

| CH-4, CH-2 | 9.403–9.473 | m |

| Methylene | 7.007 | s |

| CH-2', CH-6' | 7.907 | s |

| tert-butyl CH₃ | 1.457 | s |

| Hydroxyl | 8.240 | s |

Data sourced from a study on 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key vibrational bands are expected for the hydroxyl (-OH), carbonyl (C=O), and carbon-nitrogen (C=N) and carbon-carbon (C=C) bonds within the quinoline ring.

In related 8-hydroxyquinoline (B1678124) derivatives, the phenolic -OH stretching vibration is typically observed around 3160 cm⁻¹. researchgate.net The stretching vibrations of the C=C and C=N bonds in the quinoline ring appear in the range of 1000-1600 cm⁻¹. researchgate.net For cobalt(II) complexes of substituted 8-hydroxyquinolines, characteristic bands for C=N, C=C, C-N, and C-O stretching vibrations are found at approximately 1575, 1455, 1263, and 1082 cm⁻¹, respectively. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of 8-hydroxyquinoline and its derivatives is characterized by absorption bands corresponding to π-π* and n-π* transitions. The spectrum of the parent 8-hydroxyquinoline ligand has been well-documented. researchgate.net The complexation with metal ions, as well as the introduction of substituents, can cause shifts in these absorption bands. researchgate.netnih.gov For instance, the formation of a tin(IV) complex with 5-chloro-8-hydroxyquinoline (B194070) results in specific photoluminescence properties. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For ethyl 2-hydroxyquinoline-4-carboxylate, a related isomer, the molecular weight has been determined to be 217.22 g/mol . nih.gov The NIST mass spectrometry data for this compound shows major fragment ions at m/z 217, 189, and 172, providing clues about its fragmentation pattern under electron ionization. nih.gov Similar detailed analysis for this compound would confirm its molecular formula (C₁₂H₁₁NO₃) and provide evidence for its structural integrity.

Crystal Structure Analysis and Polymorphism

The three-dimensional arrangement of molecules in the solid state is crucial for understanding its physical properties and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing

For instance, the crystal structure of a new monoclinic polymorph of 8-hydroxyquinoline has been determined. researchgate.netnih.gov In this structure, the molecule is planar, and an intramolecular O—H···N hydrogen bond is present. nih.gov The molecules form centrosymmetric dimers through intermolecular O—H···N hydrogen bonds, leading to a planar four-membered N₂H₂ ring. nih.gov The crystal packing is further stabilized by weak intermolecular hydrogen bonds and van der Waals interactions. researchgate.net

In the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine (B6355638) ring adopts a chair conformation, and the ethyl ester group is in an equatorial position. nih.govresearchgate.net The crystal packing is influenced by very weak non-classical C—H···O hydrogen bonds. researchgate.net

These examples highlight the types of detailed structural information, including bond lengths, bond angles, torsion angles, and intermolecular interactions, that can be obtained from an SCXRD analysis of this compound. Such an analysis would reveal the planarity of the quinoline ring, the conformation of the ethyl carboxylate group, and the nature of the hydrogen bonding and other non-covalent interactions that govern its solid-state architecture. The potential for polymorphism, the existence of different crystal forms, is also a possibility for this compound, as has been observed for the parent 8-hydroxyquinoline. researchgate.netnih.gov

Analysis of Hydrogen Bonding Interactions and π-π Stacking

The molecular structure of this compound is expected to be significantly influenced by both intramolecular and intermolecular non-covalent interactions, primarily hydrogen bonding and π-π stacking. These interactions are crucial in dictating the compound's solid-state architecture and its behavior in solution.

Hydrogen Bonding: The parent compound, 8-hydroxyquinoline, is well-documented to exhibit a strong intramolecular hydrogen bond between the hydroxyl group at the 8-position and the quinoline nitrogen atom, forming a stable five-membered ring. rsc.org This intramolecular interaction is a defining feature and is anticipated to be present in this compound as well.

In the solid state, 8-hydroxyquinoline molecules can form dimers through intermolecular hydrogen bonds. Specifically, the hydroxyl hydrogen is involved in a bifurcated hydrogen bond, interacting with the nitrogen atom of its own molecule and the nitrogen atom of an adjacent molecule. This leads to the formation of centrosymmetric dimers. For this compound, similar intermolecular hydrogen bonding patterns involving the hydroxyl group are plausible, potentially leading to dimeric or polymeric structures in the crystal lattice. The presence of the ethyl carboxylate group at the 2-position might introduce additional, albeit weaker, C-H···O hydrogen bonds.

In the case of the related compound 8-hydroxyquinoline-2-carboxylic acid, X-ray crystallography has revealed intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups, which stabilizes the crystal lattice.

π-π Stacking: The planar aromatic quinoline ring system in this compound makes it highly susceptible to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a significant force in the crystal packing of many quinoline derivatives. nih.govmdpi.com Studies on various 8-substituted quinoline derivatives have shown that a large percentage of them exhibit π-π stacking. mdpi.com These interactions often occur between the quinoline rings of neighboring molecules, with typical perpendicular distances between the rings being in the range of 3.4 to 3.5 Å. mdpi.comresearchgate.net The stacking can be parallel-displaced, where the rings are offset from one another. mdpi.com In some crystal structures of related compounds, these π-π stacking interactions, along with hydrogen bonds, contribute to the formation of extended two-dimensional or three-dimensional supramolecular architectures. acs.org It is highly probable that the crystal structure of this compound is also stabilized by such π-π stacking, likely in conjunction with the aforementioned hydrogen bonding.

Investigation of Crystal Polymorphs

Given that this compound possesses the same core structure with functional groups capable of forming strong intermolecular interactions, it is a strong candidate for exhibiting polymorphism. The specific conditions of crystallization, such as the solvent system, temperature, and rate of cooling, would likely influence which polymorphic form is obtained. The presence of the flexible ethyl ester group could potentially lead to a greater variety of packing arrangements and, therefore, a higher propensity for polymorphism compared to the more rigid parent molecule. However, to date, specific polymorphs of this compound have not been reported in the literature.

Table 1: Crystallographic Data for Polymorphs of the Parent Compound 8-Hydroxyquinoline

| Property | Monoclinic Polymorph rsc.org | Orthorhombic Polymorph acs.org |

| Space Group | P2₁/n | Fdd2 |

| a (Å) | 6.620 | 29.18 |

| b (Å) | 9.243 | 25.36 |

| c (Å) | 11.070 | 3.91 |

| **β (°) ** | 90.718 | 90 |

| Z | 4 | 16 |

| Dimer Geometry | Centrosymmetric, planar N₂H₂ ring | C₂ symmetry, butterfly N₂H₂ ring |

Fluorescence Spectroscopy and Photophysical Behavior

The photophysical properties of this compound are expected to be characteristic of the 8-hydroxyquinoline family, which is known for its interesting and useful fluorescence behavior.

Solvent Effects on Emission Spectra

The fluorescence of 8-hydroxyquinoline and its derivatives is highly sensitive to the solvent environment. uncw.edu Generally, 8-hydroxyquinoline itself is weakly fluorescent in most solvents. instras.com This is often attributed to an efficient non-radiative decay pathway, namely excited-state intramolecular proton transfer (ESIPT). uncw.eduinstras.com

For derivatives where the hydroxyl proton is replaced, such as in ether derivatives, an increase in fluorescence intensity is typically observed because the ESIPT pathway is blocked. uncw.edu While this compound retains the hydroxyl group, the polarity and hydrogen-bonding capability of the solvent can still significantly impact its emission spectrum. In polar protic solvents, stabilization of the ground and excited states through hydrogen bonding can lead to shifts in the emission wavelength. A study on ether and ester derivatives of 8-hydroxyquinoline showed a red shift (a shift to longer wavelengths) in the fluorescence in methanol (B129727) compared to less polar solvents like acetonitrile (B52724) and chloroform. uncw.edu Conversely, a blue shift (negative solvatochromism) was observed for an 8-sulfonate ester derivative as solvent polarity increased. uncw.edu It is therefore expected that the emission spectrum of this compound will show a significant dependence on the solvent used.

Table 2: Expected Solvent Effects on the Fluorescence of 8-Hydroxyquinoline Derivatives

| Solvent Property | Expected Effect on Emission | Rationale |

| Increasing Polarity | Potential for red or blue shift (solvatochromism) | Differential stabilization of ground and excited states. uncw.edu |

| Protic Solvents (e.g., alcohols) | Can influence ESIPT equilibrium and lead to spectral shifts. | Formation of intermolecular hydrogen bonds with the solute. |

| Aprotic Solvents | Emission characteristics will be more dependent on the inherent electronic properties of the molecule. | Reduced specific solvent-solute interactions. uncw.edu |

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

ESIPT is a critical process governing the photophysics of 8-hydroxyquinoline and its derivatives that contain a hydroxyl group. rsc.org This process involves the transfer of the phenolic proton from the oxygen atom to the nitrogen atom of the quinoline ring upon photoexcitation. rsc.org

In the ground state, the molecule exists predominantly in its enol form. Upon absorbing light and reaching an excited state, the acidity of the phenolic proton and the basicity of the quinoline nitrogen increase, facilitating an ultrafast proton transfer to form an excited-state keto tautomer (zwitterion). rsc.orginstras.com This tautomer then typically returns to the ground state through non-radiative pathways, which is why 8-hydroxyquinoline itself is weakly fluorescent. instras.com The presence of the intramolecular hydrogen bond is crucial for this mechanism. rsc.org

For this compound, this ESIPT mechanism is expected to be a dominant de-excitation pathway, leading to low fluorescence quantum yields in many solvents. The process can be inhibited by chelation with metal ions, where the removal of the phenolic proton blocks the transfer, leading to a significant enhancement of fluorescence ("chelation-enhanced fluorescence"). This property is the basis for the widespread use of 8-hydroxyquinoline derivatives as fluorescent sensors for metal ions. rsc.org

Excimer Emission Phenomena

Excimer emission is a phenomenon where, at high concentrations, an excited-state molecule can associate with a ground-state molecule of the same kind to form a short-lived excited dimer (excimer), which then fluoresces at a longer wavelength than the monomer emission. This emission is typically broad and unstructured.

The formation of excimers requires significant overlap of the π-systems of the interacting molecules. Given the propensity of the quinoline ring to engage in π-π stacking, it is conceivable that this compound could exhibit excimer emission under appropriate conditions, such as in concentrated solutions or in the solid state. In the crystal structure of some acridone (B373769) derivatives, which also have extended planar aromatic systems, unstructured, red-shifted emission in the solid state has been attributed to excimer-like features arising from tight, face-to-face π-stacking. While there are no specific reports of excimer emission for this compound, its molecular structure suggests that this phenomenon is a possibility worth investigating.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for the purification and analysis of quinoline derivatives, ensuring the purity of the compound for spectroscopic and other studies. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation of quinoline derivatives. In this technique, a nonpolar stationary phase (like C18 or octadecylsilane) is used with a polar mobile phase, often a mixture of water or a buffer and an organic modifier like acetonitrile or methanol. The retention of quinoline derivatives is influenced by factors such as their hydrophobicity and the presence of functional groups that can interact with the stationary phase or the mobile phase. For this compound, the ester group and the quinoline core will contribute to its retention characteristics. The specific retention time would depend on the exact conditions (column, mobile phase composition, flow rate, and temperature). The use of ion-pair reagents in the mobile phase can also be employed to improve the separation of ionizable quinoline compounds.

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds like many quinoline derivatives. The choice of the stationary phase is critical for achieving good separation. For chlorinated quinoline isomers, a trifluoropropyl silicone (QF-1) column has been used successfully. Given its likely volatility, this compound should be amenable to GC analysis, likely coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. The operating conditions, such as the column temperature, inlet temperature, and carrier gas flow rate, would need to be optimized to achieve good resolution and peak shape.

Table 3: General Chromatographic Conditions for Quinoline Derivatives

| Technique | Stationary Phase Examples | Mobile Phase/Carrier Gas Examples | Detection Method |

| RP-HPLC | Octadecylsilane (C18), Naphthylpropyl | Acetonitrile/Water, Methanol/Buffer | UV/Vis, Fluorescence, MS |

| GC | Trifluoropropyl silicone (QF-1), Silicone SE-30 | Helium, Hydrogen, Nitrogen | FID, MS |

Coordination Chemistry and Metal Ion Interactions of Ethyl 8 Hydroxyquinoline 2 Carboxylate

Ligand Properties and Chelation Modes of 8-hydroxyquinoline-2-carboxylic acid

Bidentate and Multidentate Chelation Capacities

Unlike its parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), which is a classic bidentate ligand, 8-hydroxyquinoline-2-carboxylic acid (HQC) possesses an additional coordination site. uncw.edu It functions as a tridentate ligand. Chelation involves the deprotonated phenolic oxygen atom at the 8-position, the nitrogen atom of the quinoline (B57606) ring, and one of the oxygen atoms from the carboxylate group at the 2-position. uncw.edu This tridentate nature allows for the formation of highly stable, five-membered chelate rings with a metal ion. The ethyl ester derivative, Ethyl 8-hydroxyquinoline-2-carboxylate, is strongly predicted to also behave as a tridentate ligand, utilizing the carbonyl oxygen of the ester group in place of the carboxylic oxygen.

Coordination Sites and Metal Ion Specificity (e.g., Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, MoO₄²⁻)

The primary coordination sites of HQC are the phenolic oxygen, the quinoline nitrogen, and the carboxylic oxygen. uncw.edu This N,O,O-donor set gives it a high affinity for a variety of metal ions. Studies on HQC have demonstrated its effective chelation with numerous divalent and trivalent metal ions, including Cu²⁺ and Zn²⁺. uncw.edu For instance, the parent compound 8-hydroxyquinoline is known to form insoluble chelate complexes with a wide array of metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺. researchgate.netscispace.com Iron(II) complexes have also been synthesized with related quinoline-2-carboxylate ligands. nih.gov While specific studies on the interaction of this compound with Fe²⁺, Fe³⁺, or molybdate (B1676688) (MoO₄²⁻) are absent, the known affinity of the 8-hydroxyquinoline scaffold suggests that it would form stable complexes with these ions as well. The high stability of HQC complexes is attributed to the pre-organized arrangement of its donor atoms for metal ion binding. uncw.edu

Thermodynamic and Kinetic Studies of Metal Complex Formation

Determination of Stability Constants and Speciation (e.g., Potentiometry, UV-Vis Titrations)

The stability of metal complexes with a ligand is quantified by their formation or stability constants (log K). wikipedia.org For HQC, these constants have been determined using techniques like UV-visible spectroscopy and potentiometric titrations. uncw.edu These methods monitor changes in absorbance or pH as a metal ion is titrated with the ligand, allowing for the calculation of equilibrium constants for the formation of the metal-ligand complex. uncw.edu

A study determined the stability constants (Log K₁) for HQC with several metal ions in a 0.1 M NaClO₄ solution at 25°C. The results showed remarkably high stability, particularly for transition metals and lead. uncw.edu

Table 1: Stability Constants (Log K₁) for Metal Complexes of 8-hydroxyquinoline-2-carboxylic acid (HQC)

| Metal Ion | Log K₁ |

|---|---|

| Mg(II) | 4.93 |

| Ca(II) | 6.16 |

| Cu(II) | 12.00 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

| Pb(II) | 11.35 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

Data sourced from Martell, A. E., & Hancock, R. D. (1996). uncw.edu

The speciation, or the distribution of different complex species in solution, is highly dependent on the pH and the metal-to-ligand ratio. For HQC, species such as [M(HQC)] and hydrolyzed forms like [M(HQC)(OH)] have been identified. uncw.edu

Influence of pH on Complex Stability

The pH of the solution plays a critical role in the formation and stability of metal complexes with 8-hydroxyquinoline derivatives. The ligand itself has protonation constants (pKₐ values) associated with the phenolic hydroxyl group and the quinoline nitrogen. For HQC, the pKₐ values were determined to be 10.14 (phenolic OH) and 3.92 (quinoline N). uncw.edu

Complex formation involves the displacement of the proton from the hydroxyl group, a process that is highly pH-dependent. At low pH, the ligand is protonated, and the metal ion must compete with protons to bind, generally leading to lower complex stability. As the pH increases, the hydroxyl group deprotonates, making the ligand a more effective chelator and favoring the formation of stable metal complexes. At very high pH, however, metal ions may precipitate as hydroxides, which can compete with the complexation reaction. uncw.edu

Structural Characterization of 8-hydroxyquinoline-2-carboxylic acid Metal Complexes

The precise three-dimensional arrangement of atoms in a metal complex is determined through structural characterization techniques, most definitively by single-crystal X-ray crystallography. For HQC, crystal structures have been determined for its complexes with zinc(II) and cadmium(II). uncw.edu

In the case of the zinc complex, [Zn(HQC)₂]·2H₂O, the zinc ion is coordinated by two tridentate HQC ligands. The geometry around the metal center is typically octahedral or a distorted version thereof. uncw.eduresearchgate.net Similar studies on other 8-hydroxyquinoline derivatives show that Cu(II) often adopts a square-planar geometry, while other M(II) ions like Co(II) and Ni(II) form octahedral complexes, often by incorporating water molecules into their coordination sphere. scirp.orgscirp.org Spectroscopic methods such as FT-IR are also used to infer coordination, by observing shifts in the vibrational frequencies of the C=N and C-O bonds upon complexation. scirp.org

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| 8-hydroxyquinoline-2-carboxylic acid |

| Iron(II) |

| Iron(III) |

| Copper(II) |

| Zinc(II) |

| Cadmium(II) |

| Magnesium(II) |

| Calcium(II) |

| Strontium(II) |

| Barium(II) |

| Lanthanum(III) |

| Gadolinium(III) |

| Lead(II) |

| Cobalt(II) |

| Nickel(II) |

Advanced Theoretical and Computational Investigations of Ethyl 8 Hydroxyquinoline 2 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polyatomic molecules due to its favorable balance between accuracy and computational cost. For derivatives of 8-hydroxyquinoline (B1678124), DFT methods are extensively used to investigate their electronic structure and properties. researchgate.netrsc.org

Geometric Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometric optimization. For Ethyl 8-hydroxyquinoline-2-carboxylate, this involves finding the minimum energy conformation of the quinoline (B57606) ring system and the rotatable ethyl ester group.

Based on studies of the parent 8-hydroxyquinoline (8-HQ), the quinoline core is essentially planar. mdpi.comresearchgate.net The geometry of this compound is expected to retain this planarity in the bicyclic ring system. The primary conformational flexibility arises from the rotation around the C2-C(O) and O-C(ethyl) bonds of the ester group. Computational studies on related molecules, such as 8-hydroxyquinoline-2-carboxylic acid, indicate that an intramolecular hydrogen bond can form between the phenolic hydrogen at the 8-position and the nitrogen atom of the quinoline ring, which stabilizes a cis conformation. researchgate.net This feature is expected to be preserved in the ethyl ester derivative.

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on related 8-HQ studies)

| Parameter | Predicted Value |

| Dihedral Angle (C8-C9-N1-C2) | ~0° |

| Bond Length (O-H) | ~0.98 Å |

| Bond Length (N...H) | ~1.8 Å |

| Orientation of Ethyl Group | Extended, anti-periplanar |

Note: This table presents predicted values based on the known planarity of the 8-hydroxyquinoline ring and typical bond lengths and conformations from DFT studies on analogous molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov

In 8-hydroxyquinoline derivatives, both the HOMO and LUMO are typically π-orbitals delocalized over the aromatic quinoline system. researchgate.net For this compound, the HOMO is expected to be distributed over the entire quinoline ring, with significant contributions from the electron-rich phenol (B47542) ring. The LUMO is also anticipated to be delocalized across the bicyclic system, but likely with a larger contribution from the pyridine (B92270) ring and the electron-withdrawing ethyl carboxylate group.

The HOMO-LUMO energy gap for the parent 8-hydroxyquinoline has been calculated to be around 4.52 eV. researchgate.netmdpi.com The introduction of the ethyl carboxylate group at the 2-position is expected to lower the LUMO energy due to its electron-withdrawing nature, which would likely result in a smaller HOMO-LUMO gap compared to the parent 8-HQ. A smaller energy gap suggests higher reactivity and facilitates intramolecular charge transfer (ICT) from the hydroxy-phenyl part (donor) to the ester-substituted pyridine part (acceptor). researchgate.net

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 8-Hydroxyquinoline (8-HQ) | -5.8 to -6.2 | -1.3 to -1.7 | ~4.5 |

| This compound | Predicted Lower | Predicted Lower | Predicted < 4.5 |

Note: This table provides a comparison based on published data for 8-HQ and predicts the trend for its ethyl ester derivative.

Electronic Structure and Charge Distribution

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool for this purpose. wolfram.comchemrxiv.org The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge. Typically, red indicates electron-rich, negative potential regions (likely sites for electrophilic attack), while blue represents electron-poor, positive potential regions (nucleophilic attack sites). researchgate.net

For this compound, the MEP map is expected to show a significant negative potential (red) around the phenolic oxygen and the carbonyl oxygen of the ester group, making them primary sites for hydrogen bonding and metal coordination. The nitrogen atom in the quinoline ring would also exhibit a region of negative potential. researchgate.net In contrast, the phenolic hydrogen and the protons on the aromatic ring would be in regions of positive potential (blue). This charge distribution is crucial for its function as a chelating agent. chemrxiv.org

Quantum Chemical Calculations and Reactivity Descriptors

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors, based on conceptual DFT, provide a framework for predicting the molecule's behavior in chemical reactions.

Ionization Potential (I): Approximated as I ≈ -EHOMO. It measures the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It represents the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It describes the tendency of the molecule to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance of the molecule to change its electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder molecule.

Global Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). It quantifies the ability of a molecule to act as an electrophile.

These descriptors would allow for a quantitative comparison of the reactivity of this compound with other related compounds.

Computational Modeling of Metal-Ligand Interactions

8-Hydroxyquinoline and its derivatives are renowned for their ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net this compound is expected to act as a bidentate or potentially tridentate ligand. The primary coordination sites are the nitrogen atom of the quinoline ring and the oxygen of the deprotonated hydroxyl group. nih.gov The carbonyl oxygen of the ester group at the 2-position could also participate in coordination, making it a potential N,O,O-tridentate ligand, similar to 8-hydroxyquinoline-2-carboxylic acid. nih.govresearchgate.net

Computational modeling using DFT can be employed to study the formation and structure of these metal complexes. scholarpublishing.orgmdpi.com By optimizing the geometry of the [M(L)n] complex (where M is a metal ion and L is this compound), researchers can determine the preferred coordination geometry (e.g., octahedral, tetrahedral), bond lengths, and bond angles. researchgate.net The binding energy of the ligand to the metal ion can also be calculated to predict the stability of the complex. Such studies have been performed for various metal complexes of 8-HQ, revealing the crucial role of both the nitrogen and phenolic oxygen in chelation. nih.govchemscene.com

Simulations of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can simulate spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. uncw.edu By calculating the magnetic shielding tensors for the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this simulated spectrum with experimental data helps in the precise assignment of each resonance. nih.govorganicchemistrydata.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.comqu.edu.qa By calculating the vertical excitation energies and oscillator strengths from the ground state to various excited states, the absorption maxima (λmax) can be predicted. rsc.org For this compound, the UV-Vis spectrum is expected to show π → π* transitions characteristic of the conjugated quinoline system. The simulations can also provide insights into the nature of these transitions, such as whether they involve intramolecular charge transfer.

Theoretical Studies on Adsorption Mechanisms (e.g., for Corrosion Inhibition)

Theoretical investigations into the corrosion inhibition properties of organic molecules like this compound are pivotal for understanding their efficacy and for the rational design of new, more effective inhibitors. These studies typically focus on the adsorption of the inhibitor onto the metal surface, a process that forms a protective barrier against corrosive agents. The adsorption process is complex and can involve both physical interactions (physisorption) and chemical bond formation (chemisorption). researchgate.netresearchgate.net

Density Functional Theory (DFT) Insights:

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of corrosion inhibition, DFT is employed to calculate a range of quantum chemical parameters that help predict the adsorption behavior and inhibition efficiency of a molecule. nih.govresearchgate.net For this compound, these parameters would be calculated for both the neutral and potentially protonated forms, as the latter is likely to exist in acidic environments. nih.gov

Key parameters derived from DFT calculations include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. nih.gov

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface, forming feedback bonds. nih.gov

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the molecule's reactivity. A smaller ΔE generally implies higher reactivity and, consequently, a greater potential for effective adsorption and corrosion inhibition.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface due to electrostatic interactions. nih.gov

Mulliken Charges: This analysis helps to identify the specific atoms or functional groups within the molecule that are the most likely active centers for adsorption. For this compound, the nitrogen and oxygen atoms of the quinoline ring, as well as the oxygen atoms of the ester group, are expected to be primary sites for interaction with the metal surface. researchgate.net

Based on studies of similar 8-hydroxyquinoline derivatives, the following table illustrates the expected range of quantum chemical parameters for this compound.

| Parameter | Expected Value/Characteristic | Significance in Corrosion Inhibition |

| EHOMO | High | Indicates strong electron-donating capability to form a coordinate bond with the metal surface. |

| ELUMO | Low | Suggests the ability to accept electrons from the metal, leading to stable back-bonding. |

| Energy Gap (ΔE) | Low | Implies high reactivity and a greater propensity for adsorption on the metal surface. |

| Dipole Moment (μ) | Moderate to High | A higher dipole moment can enhance electrostatic interactions between the inhibitor and the charged metal surface. |

| Mulliken Charges | Negative charges on N and O atoms | These atoms act as the primary active centers for adsorption onto the positively charged metal surface. |

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic perspective on the adsorption process, allowing researchers to visualize the orientation and interaction of inhibitor molecules on the metal surface over time. These simulations can model the behavior of a large number of molecules in a simulated corrosive environment. najah.eduresearchgate.net

The presence of the ethyl carboxylate group, in addition to the hydroxyl group, provides extra active sites for adsorption. The oxygen atoms of the ester can participate in the chelation of metal ions on the surface, further strengthening the protective film. Studies on other 8-HQ derivatives have shown that the nature and position of substituent groups significantly influence the inhibition efficiency. nih.govnih.gov The ethyl group, being an electron-donating group, can also enhance the electron density on the quinoline ring system, thereby improving its ability to coordinate with the metal surface.

Research Applications and Mechanistic Studies of Ethyl 8 Hydroxyquinoline 2 Carboxylate

Biological Activity and Mechanistic Insights (In Vitro and Preclinical Models)

The biological activities of 8-hydroxyquinoline (B1678124) derivatives are diverse and have been the subject of extensive research. nih.govacs.org These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The primary mechanism often implicated in their activity is the chelation of metal ions that are crucial for various cellular processes. nih.gov

Antimicrobial Research

The 8-hydroxyquinoline core is a known pharmacophore with significant antimicrobial properties. nih.gov Derivatives of this structure have been investigated for their ability to combat a range of microbial pathogens.

While specific data for Ethyl 8-hydroxyquinoline-2-carboxylate is not extensively detailed in the reviewed literature, studies on closely related 8-hydroxyquinoline derivatives have demonstrated notable antibacterial activity. For instance, various derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. nih.gov The activity is often attributed to the disruption of essential bacterial processes following metal ion chelation.

To illustrate the potential antibacterial spectrum of this class of compounds, the following table presents data for related 8-hydroxyquinoline derivatives.

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| 8-Hydroxyquinoline | S. aureus, S. faecalis | E. coli, P. aeruginosa | nih.gov |

| Novel 8-hydroxyquinoline derivative (5) | MIC = 10⁻⁶ mg/mL vs S. aureus | MIC = 10⁻⁶ mg/mL vs V. parahaemolyticus | nih.gov |

This table presents data for related compounds to illustrate the potential activity of the chemical class, as specific data for this compound was not available in the reviewed literature.

The antifungal potential of 8-hydroxyquinoline derivatives is also well-documented. nih.gov These compounds have been tested against various fungal pathogens, including Candida species and dermatophytes. The introduction of different substituents on the 8-hydroxyquinoline ring can modulate the antifungal efficacy.

The table below showcases the antifungal activity of related 8-hydroxyquinoline compounds, highlighting the potential of this chemical family.

| Compound/Derivative | Fungal Pathogen | Activity | Reference |

| 8-Hydroxyquinoline-based triazoles | Candida species | MIC: 31.25-1000 mg/mL | nih.gov |

| Clioquinol (B1669181) derivatives | Candida spp., Dermatophytes | - |

This table includes data for related compounds to provide context for the potential antifungal activity, as specific data for this compound was not available in the reviewed literature.

The primary mechanism of antimicrobial action for 8-hydroxyquinoline derivatives is widely accepted to be their ability to chelate metal ions. nih.gov By binding to essential metal ions like iron, zinc, and copper, these compounds can disrupt vital enzymatic functions and cellular processes within the microbes. This sequestration of metal ions can lead to a cascade of events, ultimately inhibiting microbial growth and proliferation. Beyond metal chelation, some derivatives may also exert their effects through other pathways, such as the inhibition of specific enzymes or interference with cellular signaling. nih.gov

Anticancer Research

The potential of 8-hydroxyquinoline derivatives as anticancer agents has garnered significant attention. nih.gov Their ability to interfere with cellular processes in cancer cells, often linked to their metal-chelating properties, makes them promising candidates for further investigation.

The following table summarizes the cytotoxic activity of some 8-hydroxyquinoline derivatives against the specified cancer cell lines to provide an insight into the potential of this class of compounds.

| Compound/Derivative | A-549 (Lung) IC50 | MCF-7 (Breast) IC50 | HeLa (Cervical) IC50 | Reference |

| 5,7-dibromo-8-hydroxyquinoline | 2-50 µg/ml | 2-50 µg/ml | 2-50 µg/ml | researchgate.net |

| 8HQ-coated GO | - | Significant cell death | - | nih.gov |

| Copper(II) complex of 8-hydroxyquinoline-2-carboxylic acid | - | Lower IC50 than ligand alone | - | rsc.org |

This table presents data for related compounds to illustrate the potential anticancer activity, as specific data for this compound was not available in the reviewed literature.

Enzyme Inhibition (e.g., Fructose-1,6-bisphosphate Aldolase)

Enzyme inhibition is a fundamental mechanism through which many drugs exert their therapeutic effects. Fructose-1,6-bisphosphate aldolase (B8822740), a key enzyme in the glycolytic pathway, has been identified as a potential therapeutic target in various diseases, including cancer and infectious diseases. nih.govnih.gov The reliance of many cancer cells on glycolysis for energy production, a phenomenon known as the Warburg effect, makes enzymes like aldolase attractive targets for inhibition. While specific studies on the inhibition of fructose-1,6-bisphosphate aldolase by this compound are not prominent in the literature, the broader class of quinoline (B57606) derivatives has been explored for various enzyme inhibitory activities. The structural features of this compound, including its metal-chelating site, suggest that it could potentially interact with the active sites of metalloenzymes.

DNA Intercalation and Replication Disruption

The interaction with DNA is a well-established mechanism of action for many anticancer drugs. The planar structure of the quinoline ring system is conducive to intercalation between the base pairs of DNA, leading to a disruption of DNA replication and transcription, ultimately triggering cell death. Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives have demonstrated that these compounds can bind to DNA, particularly when complexed with metal ions. nih.gov This binding is believed to occur via intercalation of the 8-hydroxyquinoline ligand into the DNA base pairs. nih.gov This evidence suggests that this compound, possessing the same core structure, may also have the capacity to function as a DNA intercalating agent, a hypothesis that warrants further experimental validation.

Neuroprotective Research

The development of therapies for neurodegenerative diseases like Alzheimer's is a major global health challenge. Research into 8-hydroxyquinoline derivatives has revealed their significant potential in this area.

Attenuation of Metal-Induced Oxidative Stress and Amyloid Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides, a process that is known to be exacerbated by the presence of metal ions such as copper and zinc. These metal ions can also contribute to oxidative stress, a major factor in neuronal damage. The 8-hydroxyquinoline scaffold is a well-known metal chelator. nih.gov Derivatives of 8-hydroxyquinoline have been shown to effectively inhibit Aβ aggregation and reduce the associated neurotoxicity. nih.govnih.gov For example, certain 4-arylquinoline-2-carboxylates have demonstrated the ability to quench reactive oxygen species (ROS) generated by Aβ and protect neuroblastoma cells from H2O2-induced toxicity. researchgate.net These findings strongly suggest that this compound could exhibit similar neuroprotective properties by chelating aberrant metal ions and mitigating oxidative stress.

Metal-Protein Attenuating Compound (MPAC) Functionality

Building on their metal-chelating properties, 8-hydroxyquinoline derivatives are prime candidates for development as Metal-Protein Attenuating Compounds (MPACs). nih.gov MPACs are designed to modulate the interactions between metal ions and proteins, such as Aβ, thereby preventing the pathological consequences of these interactions. nih.gov A notable example is the derivative 8-hydroxyquinoline-2-carboxaldehyde (B80063) isonicotinoyl hydrazone, which has been studied for its potential as an MPAC in the treatment of Alzheimer's disease. nih.govresearchgate.net This compound can effectively bind to copper ions, inhibiting their interaction with proteins and subsequent aggregation. researchgate.net The structural similarity of this compound to these established MPACs suggests it could function through a similar mechanism, representing a promising strategy for neurodegenerative disease therapy.

Antiviral Research (e.g., Dengue Virus, Avian Influenza Viruses)

The emergence and re-emergence of viral infections necessitate the development of novel antiviral agents. The 8-hydroxyquinoline scaffold has been investigated for its antiviral activity against a range of viruses.

Research into derivatives of 8-hydroxyquinoline-2-carboxylic acid has shown promising results against highly pathogenic avian influenza viruses, such as H5N1. nyu.eduhkbu.edu.hkresearchgate.net A study on a series of 8-hydroxyquinoline-2-carboxanilides revealed that their antiviral activity is influenced by the nature and position of substituents on the anilide ring. nyu.eduresearchgate.net This suggests that the 8-hydroxyquinoline-2-carboxylate core is a viable starting point for the design of anti-influenza agents.

Furthermore, derivatives of 8-hydroxyquinoline have been explored for their potential against the dengue virus. While some studies have focused on other substitution patterns of the quinoline ring, the general antiviral potential of this class of compounds is evident. nih.govnih.gov The mechanism of action is thought to involve interference with early stages of the viral life cycle.

The following table summarizes the inhibitory activities of some 8-hydroxyquinoline derivatives against avian influenza virus, highlighting the potential of this chemical class.

| Compound | Virus Strain | Activity (IC50 in µM) |

| 8-Hydroxy-N-(3,4,5-trichlorophenyl)quinoline-2-carboxamide | H5N1 | 11.3 |

| N-(3-chloro-2-fluorophenyl)-8-hydroxyquinoline-2-carboxamide | H5N1 | 21.2 |

| N-(3,4-dichlorophenyl)-8-hydroxyquinoline-2-carboxamide | H5N1 | 31.2 |

Data sourced from a study on 8-hydroxyquinoline-2-carboxanilides. nyu.eduresearchgate.net

Modulation of Gut Microbiota Dynamics

Research into the direct effects of this compound on gut microbiota is an emerging field. However, studies on its parent compound, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), provide significant insights into the potential mechanisms. The larval stage of the lepidopteran pest, Spodoptera littoralis, naturally produces high concentrations of 8-HQA from tryptophan in its diet. acs.org This compound is known for its potent metal-chelating properties. acs.org

Catalytic Applications

The 8-hydroxyquinoline framework is integral to various catalytic systems, either as part of a catalyst's structure or as a target molecule synthesized through catalytic reactions.

Role as a Catalyst or in Catalyst Development (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.netscispace.com While this compound itself is not typically used as a direct catalyst, the 8-hydroxyquinoline motif is central to this area of research.

Derivatives of 8-hydroxyquinoline are often the target products of Knoevenagel condensation reactions. For instance, a one-dimensional coordination polymer incorporating a highly strained Zn₂Se₂ ring system has been developed as an effective catalyst for synthesizing substituted 8-hydroxy-2-quinolinyl derivatives through this condensation method. researchgate.net This demonstrates the role of catalyst development in accessing complex quinoline structures. Various catalysts, from organic bases like piperidine (B6355638) to boric acid and photo-activated carbon dots, have been employed to facilitate Knoevenagel condensations, producing a wide range of α,β-unsaturated compounds. scispace.commdpi.comresearchgate.net The reaction conditions, such as the choice of solvent and catalyst, significantly influence the yield and efficiency of these syntheses. researchgate.net

Ligand in Coordination Polymers for Catalysis

Coordination polymers (CPs) are materials formed from metal ions linked by organic ligands. The properties of the resulting polymer can be tuned by selecting specific metal ions and organic linkers. The 8-hydroxyquinoline-2-carboxylate moiety is an excellent candidate for a ligand in such structures due to its bidentate chelating nature, involving both the hydroxyl oxygen and the pyridine (B92270) nitrogen. scirp.orgrroij.com

These CPs can function as robust, heterogeneous catalysts that are often recoverable and reusable. For example, a zinc(II) coordination polymer was shown to be a highly active and recyclable catalyst for the cyanosilylation of benzaldehydes. mdpi.com The catalytic activity in such systems is often attributed to the presence of accessible and unsaturated metal centers within the polymer network. mdpi.com Similarly, platinum(II) complexes with 8-mercaptoquinoline, a related ligand, have been developed as efficient photocatalysts for various organic transformations, operating through an oxidative quenching mechanism. researchgate.net The versatility of the 8-hydroxyquinoline scaffold allows for the design of diverse CPs with applications in different catalytic reactions. mdpi.compolimi.it

Materials Science Applications

The unique photophysical and electronic properties of 8-hydroxyquinoline derivatives make them valuable components in the development of advanced materials for electronics and sensing.

Development of Organic Light-Emitting Diodes (OLEDs) as Electron Transport Materials

Organic light-emitting diodes (OLEDs) are a major technology in displays and solid-state lighting. Their efficiency relies on a multilayer structure that facilitates the balanced injection and transport of charge carriers (holes and electrons). acs.org Metal complexes of 8-hydroxyquinoline are a cornerstone class of materials used in OLEDs, particularly as electron transport materials (ETMs) and emissive layers. acs.orgmdpi.com

The most famous example is tris(8-hydroxyquinoline)aluminum (Alq₃), a highly stable complex known for its excellent electron transport and electroluminescent properties. acs.orgacs.orgmdpi.com The performance of these materials stems from their thermal stability, high electron affinity, and the ability to form uniform, pinhole-free thin films. acs.orgmdpi.com By modifying the 8-hydroxyquinoline ligand with different substituents or changing the central metal ion (e.g., to zinc, beryllium, or indium), researchers can tune the electronic properties and the emission color of the complex. acs.orgmdpi.com For example, zinc complexes of 8-hydroxyquinoline (Znq₂) have been shown to produce bright yellow electroluminescence. mdpi.com The ester group in this compound represents such a substitution that can modulate the electronic structure, influencing the material's suitability for specific OLED applications.

Table 1: Properties of 8-Hydroxyquinoline Metal Complexes in OLEDs

| Complex | Common Abbreviation | Central Metal Ion | Primary Role in OLEDs | Notable Properties |

|---|---|---|---|---|

| Tris(8-hydroxyquinoline)aluminum | Alq₃ | Aluminum (Al³⁺) | Electron Transport, Emissive Layer (Green) | High thermal stability, good film-forming properties. acs.orgacs.orgmdpi.com |

| Bis(8-hydroxyquinoline)zinc | Znq₂ | Zinc (Zn²⁺) | Emissive Layer (Yellow) | Used in devices showing strong yellow electroluminescence. mdpi.com |

| Tris(8-hydroxyquinoline)gallium | Gaq₃ | Gallium (Ga³⁺) | Electron Transport, Emissive Layer | Provides good electroluminescence yields. acs.org |

| Tris(8-hydroxyquinoline)indium | Inq₃ | Indium (In³⁺) | Electron Transport | Superior electron transport properties due to higher electron affinity. acs.org |

Design of Fluorescent Chemosensors for Metal Ion Detection

The inherent fluorescence of the 8-hydroxyquinoline core and its strong chelating ability make it an ideal platform for building fluorescent chemosensors. scispace.comrroij.com These sensors are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence. rroij.com While 8-hydroxyquinoline itself is weakly fluorescent, its complexation with a metal ion typically leads to a significant enhancement of fluorescence emission. scispace.comrroij.com This "turn-on" response is often due to the increased molecular rigidity and the inhibition of a process called excited-state intramolecular proton transfer (ESIPT) upon metal binding. rroij.com

Derivatives of 8-hydroxyquinoline have been developed into highly selective and sensitive sensors for a variety of metal ions that are important in biological and environmental systems. By altering the substituents on the quinoline ring, researchers can fine-tune the sensor's selectivity for a particular ion. These chemosensors are valuable analytical tools for detecting ions such as Zn²⁺, Al³⁺, Fe³⁺, and Cd²⁺. rroij.com The development of these sensors is a significant area of research in analytical chemistry, molecular imaging, and environmental monitoring. rroij.com

Table 2: 8-Hydroxyquinoline Derivatives as Fluorescent Chemosensors

| Target Ion(s) | Sensing Mechanism | Key Feature of Sensor Design | Reference |

|---|---|---|---|

| Zn²⁺ | Fluorescence enhancement via ESIPT inhibition and Aggregation-Induced Emission (AIE) | D-π-A type quinoline derivative with a TPE group to prevent aggregation-caused quenching. | rroij.com |

| Al³⁺ | Chelation-enhanced fluorescence (CHEF) | General property of 8-HQ derivatives upon binding to trivalent metal ions. | rroij.com |

| Fe³⁺ | Fluorescence quenching or enhancement depending on sensor structure | 8-HQ acts as a fluorophoric ligand. | rroij.com |

| Hg²⁺, Cd²⁺ | Chelation-induced spectral changes (turn-on or ratiometric) | Thiourea-based or Schiff base derivatives of 8-HQ. | rroij.com |

Exploration in Advanced Material Development (e.g., Thermal Stability, Mechanical Properties)

The inherent thermal stability of the 8-hydroxyquinoline (8-HQ) scaffold has made its derivatives attractive candidates for incorporation into advanced materials. While specific research on the impact of this compound on the thermal and mechanical properties of polymers is not extensively documented in the reviewed literature, the broader family of 8-hydroxyquinoline-based materials provides significant insights into its potential.

The chelation of metal ions by 8-hydroxyquinoline derivatives can lead to the formation of coordination polymers with enhanced thermal stability. The rigid quinoline structure and the formation of stable metal-ligand bonds contribute to materials that can withstand higher temperatures before decomposition. For instance, studies on coordination polymers of other 8-hydroxyquinoline derivatives have demonstrated their notable heat resistance. While direct data for polymers incorporating this compound is scarce, it is plausible that its integration into a polymer matrix, either as a pendant group or as part of the main chain through its functional groups, could improve the thermal properties of the resulting material. The ester and hydroxyl functionalities offer reactive sites for polymerization or grafting onto existing polymers.

The introduction of the rigid, planar quinoline ring system into a polymer backbone is also anticipated to influence the mechanical properties of the material. An increase in the rigidity of polymer chains typically leads to a higher tensile strength and modulus. However, this can sometimes be accompanied by a decrease in flexibility and impact strength. The specific effects would depend on the concentration of the quinoline derivative, its dispersion within the polymer matrix, and its interaction with the polymer chains.

To illustrate the potential impact, one can consider the properties of related polymer systems. For example, the incorporation of other aromatic chelating agents has been shown to enhance the mechanical performance of various polymers.

Table 1: Illustrative Thermal Properties of 8-Hydroxyquinoline-Based Coordination Polymers (Hypothetical Data for this compound-based Polymer)

| Polymer System | Decomposition Temperature (TGA, °C) | Glass Transition Temperature (Tg, °C) |

| Base Polymer (e.g., PMMA) | ~300 | ~105 |

| PMMA with 5% this compound | ~320 | ~110 |

| Metal-Coordinated Polymer with this compound | >350 | >120 |

This table is illustrative and based on general principles of polymer science and the known properties of 8-hydroxyquinoline derivatives. Specific experimental data for polymers containing this compound is needed for definitive characterization.

Analytical Chemistry Applications

The foundational structure of 8-hydroxyquinoline is a cornerstone in analytical chemistry, particularly for the detection and quantification of metal ions. The ethyl ester derivative, this compound, is poised to inherit and potentially refine these analytical capabilities.

Reagents for Metal Ion Extraction and Gravimetric Analysis

8-Hydroxyquinoline is a well-established precipitating agent for a wide array of metal ions, forming insoluble metal chelates. This property is the basis for its use in gravimetric analysis, a classical method for quantitative chemical analysis. The formation of a stable, stoichiometric precipitate allows for the accurate determination of the mass of a specific metal ion in a sample.

The process typically involves dissolving the sample, adjusting the pH to optimize the precipitation of the target metal ion, and adding a solution of the 8-hydroxyquinoline derivative. The resulting precipitate is then filtered, washed, dried, and weighed. The selectivity of the precipitation can often be controlled by careful pH adjustment.